2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid
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Overview
Description
2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a combination of chloro, fluoro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used; for example, using an amine can yield an amine-substituted product.
Scientific Research Applications
2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups can engage in halogen bonding and other interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: Similar in structure but lacks the nitro group.
5-Chloro-2-fluorophenylboronic acid: Another similar compound with slight structural differences.
Uniqueness
2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid is unique due to the presence of both chloro and fluoro substituents along with a nitro group.
Properties
CAS No. |
917614-70-1 |
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Molecular Formula |
C15H9ClFNO4 |
Molecular Weight |
321.69 g/mol |
IUPAC Name |
2-[2-(3-chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H9ClFNO4/c16-10-6-9(7-11(17)8-10)4-5-12-13(15(19)20)2-1-3-14(12)18(21)22/h1-8H,(H,19,20) |
InChI Key |
JPDJLPOGYBJADV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC(=CC(=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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